Nitrosoguanidine

説明

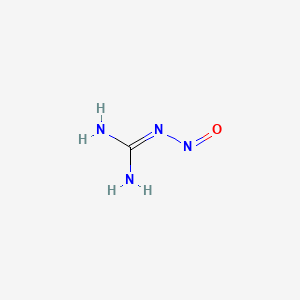

Structure

3D Structure

特性

IUPAC Name |

2-nitrosoguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLKTXIHIHFSGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NN=O)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40217756 | |

| Record name | Nitrosoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

674-81-7 | |

| Record name | N-Nitrosoguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=674-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitrosoguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrosoguanidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitrosoguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40217756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITROSOGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nitrosoguanidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the mutagenic and carcinogenic effects of Nitrosoguanidine, with a primary focus on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It details the chemical interactions with DNA, the cellular responses to the induced damage, and the resulting genetic alterations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Core Mechanism of Action: DNA Alkylation

This compound is a potent alkylating agent that exerts its genotoxic effects primarily through the covalent attachment of alkyl groups to DNA bases. The most reactive and mutagenic of these compounds is N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). In aqueous solutions, MNNG can decompose to a highly reactive methyldiazonium ion, which then readily transfers a methyl group to nucleophilic sites on the DNA molecule.

The primary targets for methylation by MNNG are the oxygen and nitrogen atoms of the DNA bases. The most significant of these adducts in terms of mutagenesis are:

-

O⁶-methylguanine (O⁶-MeG): This is the most mutagenic lesion induced by MNNG. The addition of a methyl group to the O⁶ position of guanine disrupts the normal Watson-Crick base pairing. During DNA replication, DNA polymerase often incorrectly pairs O⁶-MeG with thymine instead of cytosine. This mispairing, if not repaired, leads to a G:C to A:T transition mutation in the subsequent round of replication.[1][2]

-

O⁴-methylthymine (O⁴-MeT): MNNG can also methylate the O⁴ position of thymine, which can result in T:A to C:G transition mutations due to mispairing with guanine during DNA replication.[3]

-

N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): These are the most abundant adducts formed by MNNG.[1] While less directly mutagenic than O-alkylated adducts, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites. These AP sites are non-instructional and can lead to mutations, typically transversions, during DNA replication.

The formation of these DNA adducts, particularly O⁶-MeG, is the central event initiating the mutagenic and carcinogenic cascade of this compound.

Cellular Responses to this compound-Induced DNA Damage

Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA alkylation. The cellular response to MNNG-induced damage is a complex interplay of DNA repair pathways, cell cycle checkpoints, and programmed cell death.

DNA Repair Pathways

Several DNA repair pathways are involved in the removal of MNNG-induced adducts:

-

O⁶-Methylguanine-DNA Methyltransferase (MGMT): This is a direct reversal repair protein that specifically removes the methyl group from the O⁶ position of guanine, transferring it to one of its own cysteine residues.[2][4] This "suicide" mechanism restores the guanine base to its original state in an error-free manner. The expression level of MGMT in a cell is a critical determinant of its susceptibility to the mutagenic effects of MNNG.

-

Base Excision Repair (BER): This pathway is primarily responsible for the repair of N-alkylated bases such as N⁷-MeG and N³-MeA.[1][2][4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. The resulting apurinic/apyrimidinic (AP) site is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

-

Mismatch Repair (MMR): The MMR system can recognize the O⁶-MeG:T mispair that arises during DNA replication. However, instead of correcting the lesion, the MMR system's attempt to repair the mismatch on the newly synthesized strand opposite the O⁶-MeG adduct can lead to futile cycles of repair, resulting in DNA strand breaks and ultimately triggering cell cycle arrest or apoptosis.[5]

Cell Cycle Checkpoints and Apoptosis

MNNG-induced DNA damage can activate cell cycle checkpoints, primarily the G2/M checkpoint, to halt cell division and allow time for DNA repair.[5] This checkpoint activation is often dependent on the ATM and ATR kinases.

If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. MNNG can induce apoptosis through several signaling pathways:

-

p53-Dependent Pathway: In cells with functional p53, DNA damage can lead to the accumulation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and the Fas/CD95/Apo-1 receptor, ultimately leading to caspase activation and cell death.[6]

-

PARP-1-Mediated Cell Death (Parthanatos): Extensive DNA damage can lead to the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This overactivation can deplete cellular NAD+ and ATP stores, leading to a form of programmed necrosis known as parthanatos.[7][8][9] This process involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.

-

Oxidative Stress: MNNG exposure can also induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can further contribute to DNA damage and cell death.[10]

Quantitative Data on MNNG-Induced Mutagenesis

The mutagenic potency of MNNG is dose-dependent and varies across different organisms and cell types. The following tables summarize some of the available quantitative data on MNNG-induced mutation frequencies.

Table 1: MNNG-Induced Mutation Frequencies in the HPRT Gene of Mammalian Cells

| Cell Line | MNNG Concentration (µM) | Mutation Frequency (per 10⁶ cells) | Reference |

| Human Lymphoblastoid (TK6) | 4 | 8000 | [11] |

| Chinese Hamster Ovary (CHO) | 4 | 273 | |

| Mouse Lymphoma (L5178Y) | Not Specified | 311 |

Table 2: Spectrum of MNNG-Induced Mutations

| Organism/Gene | Predominant Mutation Type | Percentage of Total Mutations | Reference |

| Escherichia coli (genome-wide) | G:C → A:T | 96.6% | [5] |

| Human Cells (lacZ gene) | G:C → A:T | 89% | [12] |

| Human Fibroblasts (HPRT gene, high dose) | G:C → A:T | 80% | |

| Human Fibroblasts (HPRT gene, low dose) | G:C → A:T | 27% |

Experimental Protocols

MNNG Mutagenesis Assay in Mammalian Cells (HPRT Assay)

This protocol outlines a general procedure for determining the mutagenic frequency of MNNG in mammalian cells using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene as a reporter.

Materials:

-

Mammalian cell line (e.g., CHO, V79, TK6)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

6-thioguanine (6-TG)

-

Cell culture plates and flasks

-

Hemocytometer or automated cell counter

Procedure:

-

Cell Culture: Maintain the chosen mammalian cell line in complete culture medium under standard conditions (e.g., 37°C, 5% CO₂).

-

Cell Seeding: Seed a known number of cells into culture flasks and allow them to attach and enter the exponential growth phase.

-

MNNG Treatment: Prepare fresh solutions of MNNG in a suitable solvent (e.g., DMSO) at various concentrations. Remove the culture medium from the cells and add the MNNG-containing medium. Incubate for a defined period (e.g., 2 hours). Include a solvent-only control.

-

Washing: After the treatment period, remove the MNNG-containing medium and wash the cells twice with sterile PBS to remove any residual MNNG.

-

Expression Period: Add fresh complete culture medium and incubate the cells for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype (typically 6-8 days). Subculture the cells as necessary during this period, keeping track of the total number of cells.

-

Selection of HPRT Mutants:

-

Determine the cell number.

-

Plate a known number of cells (e.g., 1 x 10⁵ cells/plate) onto culture plates containing selective medium (complete medium supplemented with an appropriate concentration of 6-TG, determined by a prior toxicity test).

-

Plate a smaller number of cells (e.g., 200 cells/plate) onto non-selective medium to determine the plating efficiency.

-

-

Incubation: Incubate the plates for 10-14 days to allow for the formation of colonies.

-

Colony Staining and Counting: Stain the colonies with a suitable stain (e.g., crystal violet) and count the number of colonies on both the selective and non-selective plates.

-

Calculation of Mutation Frequency:

-

Calculate the plating efficiency (PE) = (number of colonies on non-selective plates) / (number of cells plated on non-selective plates).

-

Calculate the mutation frequency (MF) = (number of mutant colonies on selective plates) / (total number of cells plated on selective plates x PE).

-

Analysis of O⁶-Methylguanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and quantitative detection of O⁶-MeG in DNA samples.

Materials:

-

DNA sample (from MNNG-treated cells or tissues)

-

DNA extraction kit

-

Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

-

O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) standard

-

Stable isotope-labeled internal standard (e.g., [¹⁵N₅]O⁶-MedG)

-

LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)

-

C18 reverse-phase LC column

Procedure:

-

DNA Extraction: Isolate genomic DNA from MNNG-treated and control cells or tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction.

-

DNA Quantification: Accurately determine the concentration of the extracted DNA using a spectrophotometer or a fluorometric method.

-

Enzymatic Hydrolysis:

-

To a known amount of DNA (e.g., 10-50 µg), add the internal standard.

-

Add a buffer and a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase) to digest the DNA into individual deoxynucleosides.

-

Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 12-24 hours).

-

-

Sample Cleanup (Optional): Depending on the sample complexity and the sensitivity required, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

-

LC-MS/MS Analysis:

-

Inject the hydrolyzed DNA sample into the LC-MS/MS system.

-

Separate the deoxynucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).

-

Detect and quantify O⁶-MedG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for O⁶-MedG and the internal standard need to be optimized.

-

-

Data Analysis:

-

Generate a standard curve by analyzing known amounts of the O⁶-MedG standard.

-

Calculate the amount of O⁶-MeG in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Express the results as the number of O⁶-MeG adducts per 10⁶ or 10⁸ normal guanines.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of MNNG by measuring the metabolic activity of cells.

Materials:

-

Mammalian cell line

-

Complete cell culture medium

-

MNNG

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

MNNG Treatment: Remove the medium and add fresh medium containing various concentrations of MNNG. Include a solvent-only control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

-

Express the results as a percentage of the viability of the untreated control cells.

-

Plot the percentage of cell viability against the MNNG concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of MNNG that inhibits cell growth by 50%).

-

Conclusion

This compound, particularly MNNG, is a powerful mutagen and carcinogen that acts through the alkylation of DNA. The formation of O⁶-methylguanine is the primary mutagenic lesion, leading to a high frequency of G:C to A:T transition mutations. The cellular response to MNNG-induced damage is multifaceted, involving a complex interplay of DNA repair mechanisms, cell cycle checkpoints, and apoptotic pathways. Understanding these intricate mechanisms is crucial for assessing the risks associated with exposure to such compounds and for the development of therapeutic strategies to combat their carcinogenic effects. The experimental protocols provided in this guide offer a framework for researchers to investigate the genotoxic effects of this compound and other alkylating agents.

References

- 1. HPRT mutation & 6-TG selection assay - Genetics and Genomics [protocol-online.org]

- 2. Simultaneous quantitation of 7-methyl- and O6-methylguanine adducts in DNA by liquid chromatography-positive electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian cell HPRT gene mutation assay: test methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunological and mass spectrometry-based approaches to determine thresholds of the mutagenic DNA adduct O6-methylguanine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In Vivo Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mammalian Cell HPRT Gene Mutation Assay: Test Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. researchgate.net [researchgate.net]

- 11. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Properties and Stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen. MNNG is a valuable tool in experimental research for inducing mutagenesis and carcinogenesis to study DNA repair mechanisms and cancer development. This document is intended for researchers, scientists, and drug development professionals who handle or utilize MNNG in their work.

Chemical and Physical Properties

N-methyl-N'-nitro-N-nitrosoguanidine is a yellow crystalline solid.[1][2][3] It is a small molecule with the chemical formula C2H5N5O3.[4][5][6] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-methyl-3-nitro-1-nitrosoguanidine | [7] |

| Synonyms | MNNG, Methylnitrothis compound | [3][4][7] |

| CAS Number | 70-25-7 | [3][4][5] |

| Molecular Formula | C2H5N5O3 | [4][5][7] |

| Molecular Weight | 147.09 g/mol | [1][3][7] |

| Appearance | Yellow crystalline solid/powder | [1][3][7] |

| Melting Point | 118 °C (244 °F) with decomposition | [3][5][7] |

| Solubility | Reacts violently with water.[1][2][3] Slightly soluble in water (<0.5%).[7] Soluble in organic solvents like DMSO and ethanol.[8] Almost transparent in hot Methanol.[6] | |

| UV Absorption Maxima (in methanol) | 275 nm (log ε = 4.26), 306 nm (log ε = 3.18), 402 nm (log ε = 2.29) | [7] |

Stability and Decomposition

MNNG is a relatively unstable compound that is sensitive to light, heat, and pH.[2][7] Proper storage and handling are crucial to maintain its integrity and for safety.

Storage: MNNG should be stored frozen (below 0°C or 32°F) in tightly closed polyethylene bottles, which are then placed in a metal can.[1][2][7] It should be kept away from heat, sparks, and open flames.[1][7]

Light Sensitivity: The pure compound is sensitive to light and can change to orange and green colors upon exposure.[7]

Thermal Stability: MNNG decomposes above 100°C (212°F) and can detonate under high impact.[1][2][7] A sample has been reported to explode when melted in a sealed capillary tube.[2]

pH-Dependent Stability: The stability of MNNG is highly dependent on the pH of the solution.

-

Acidic Conditions: At acidic pH, MNNG slowly releases nitrous acid to yield N-methyl-N'-nitroguanidine.[3][7]

-

Neutral and Basic Conditions: MNNG is more stable at neutral to slightly basic pH. The half-life at pH 7.0 (phosphate buffer) and 37°C is 170 hours, while at pH 8.0, the half-life is approximately 200 hours at room temperature.[7] In the presence of concentrated aqueous alkali hydroxides, it is converted to diazomethane.[7] It has been noted that tap water decomposes MNNG much more rapidly than deionized water.[7]

Decomposition Products: Prolonged or improper storage can lead to the formation of several degradation products, including N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine.[7]

The decomposition of MNNG in an aqueous alkaline solution to generate diazomethane, a potent methylating agent, is a key aspect of its reactivity.

Chemical Reactivity and Mechanism of Action

The primary mode of action of MNNG as a mutagen and carcinogen is its ability to act as a potent alkylating agent.[3][7] It methylates nucleophilic sites on biological macromolecules, most notably DNA.

DNA Alkylation: MNNG acts by adding a methyl group to the O6 position of guanine and the O4 position of thymine in DNA.[3] This leads to transition mutations (GC to AT).[3] These alkylated bases can mispair during DNA replication, leading to permanent mutations if not repaired by the cell's DNA repair machinery.[3]

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of MNNG. The following sections provide methodologies for key experiments.

4.1. Preparation of a Stock Solution of MNNG

-

Objective: To prepare a concentrated stock solution of MNNG for use in cell culture or in vitro assays.

-

Materials:

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

-

-

Procedure:

-

Work in a certified chemical fume hood.

-

Weigh out the desired amount of MNNG powder using a calibrated analytical balance.

-

Dissolve the MNNG powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Solutions in DMSO can be prepared up to 29 mg/mL.[8]

-

Vortex the solution until the MNNG is completely dissolved.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.[8] MNNG solutions are unstable and should be freshly prepared for optimal results.[8]

-

4.2. In Vitro Mutagenesis Assay using MNNG

-

Objective: To induce mutations in a bacterial or mammalian cell line using MNNG.

-

Materials:

-

Bacterial or mammalian cell line of interest

-

Appropriate cell culture medium and supplements

-

MNNG stock solution (prepared as in 4.1)

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Incubator

-

-

Procedure:

-

Culture the cells to the desired density.

-

Prepare a working solution of MNNG by diluting the stock solution in the appropriate cell culture medium to the final desired concentration.

-

Remove the existing medium from the cells and wash with PBS.

-

Add the MNNG-containing medium to the cells.

-

Incubate the cells with MNNG for a specific period (e.g., 1-2 hours). The incubation time and concentration of MNNG will need to be optimized for the specific cell line and desired level of mutagenesis.

-

After the incubation period, remove the MNNG-containing medium and wash the cells several times with PBS to remove any residual MNNG.

-

Add fresh, MNNG-free medium to the cells and return them to the incubator for recovery and growth.

-

After a suitable recovery period, the cells can be assayed for mutations using appropriate selection methods.

-

Safety Precautions

MNNG is a suspected human carcinogen and a potent mutagen.[1][7] It is also highly flammable and can be explosive.[1][2] Extreme caution must be exercised when handling this compound.

-

Handling: Always handle MNNG in a certified chemical fume hood.[7] Avoid skin contact and inhalation of vapors or dust.[1][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

-

Disposal: Dispose of MNNG and any contaminated materials as hazardous waste according to institutional and national guidelines.

This guide provides a foundational understanding of the chemical properties, stability, and handling of MNNG. Researchers should always consult the relevant Safety Data Sheet (SDS) and institutional safety protocols before working with this compound.

References

- 1. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Methylnitrothis compound - Wikipedia [en.wikipedia.org]

- 4. Guanidine, N-methyl-N'-nitro-N-nitroso- [webbook.nist.gov]

- 5. accustandard.com [accustandard.com]

- 6. chembk.com [chembk.com]

- 7. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

A Historical Perspective on Nitrosoguanidine as a Mutagenic Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, has played a pivotal role in the field of genetics and cancer research since its mutagenic properties were first discovered in 1960.[1] This technical guide provides a comprehensive historical perspective on MNNG as a mutagenic agent, detailing its mechanism of action, the types of genetic alterations it induces, and the experimental protocols that were foundational in its study. Furthermore, it explores the impact of MNNG on cellular signaling pathways, a crucial aspect of its role in carcinogenesis.

The Dawn of a Potent Mutagen: Discovery and Early Insights

The journey of MNNG as a powerful tool for inducing genetic mutations began in the early 1960s. Its discovery as a mutagen marked a significant advancement in the study of chemical mutagenesis.[1] Early research quickly established its high efficacy in inducing mutations in a wide range of organisms, from bacteria and yeast to mammalian cells.[2][3] Seminal work by Adelberg, Mandel, and Chen in 1965 laid the groundwork for its widespread use by defining the optimal conditions for mutagenesis in Escherichia coli.[2] These early studies revealed that MNNG's potent mutagenic activity was linked to its ability to chemically modify DNA, a discovery that would be refined in the following years.

Mechanism of Mutagenic Action: The Alkylation of DNA

The primary mechanism by which MNNG induces mutations is through the alkylation of DNA bases. MNNG acts by transferring a methyl group to various positions on the nucleotide bases, with the O6 position of guanine being a primary target.[4] This methylation of guanine to form O6-methylguanine is a critical mutagenic lesion. During DNA replication, O6-methylguanine frequently mispairs with thymine instead of cytosine. This mispairing leads to a G:C to A:T transition mutation in the subsequent round of replication.[5] While other bases can also be alkylated, the formation of O6-methylguanine is considered the principal cause of MNNG's potent mutagenicity.[4] The active agent responsible for this methylation is believed to be diazomethane, which is produced from MNNG under physiological conditions.[4][6]

Quantitative Data on MNNG Mutagenesis

The potency of MNNG as a mutagen is evident in the high frequency of mutations it induces. Early studies provided quantitative data on its effects on various organisms.

Table 1: Mutagenic and Lethal Effects of MNNG on Escherichia coli K-12

| MNNG Concentration (µg/mL) | Treatment Time (min) | Percent Survival | Mutation Frequency (per 10⁸ survivors) | Reference |

| 100 | 30 | ~5 | High (e.g., up to 42.5% auxotrophs) | [2] |

| 1 | 60 | High | Significant increase in double mutants | [7] |

| 0.5 | 240 | High | 5- to 10-fold higher mutation in xthA- strains | [8] |

Table 2: Comparative Mutagenic Effects of MNNG on Different Fungi

| Organism | MNNG Concentration | Survival Rate | Mutation Frequency | Reference |

| Coprinus lagopus | 15 µg/mL for 70 min | Not specified | Lower than expected compared to E. coli | [2] |

| Saccharomyces cerevisiae | Not specified | 20% | ~8% auxotrophs | [2] |

| Saccharomyces cerevisiae | Not specified | Not specified | Up to 50% petite mutants | [2] |

Key Historical Experimental Protocols

The following protocols are based on seminal studies that established the use of MNNG for inducing mutations.

Protocol 1: Mutagenesis of Escherichia coli (Adelberg, Mandel, and Chen, 1965)

This protocol outlines the optimal conditions for inducing mutations in E. coli K-12.

-

Culture Preparation: Grow E. coli cells to the exponential phase in a suitable nutrient broth.

-

Cell Harvest and Washing: Centrifuge the culture to pellet the cells. Wash the cells with a buffer (e.g., Tris-maleate buffer, pH 6.0) to remove residual medium.

-

Mutagenesis: Resuspend the washed cells in the same buffer to a specific cell density. Add MNNG to the desired final concentration (e.g., 100 µg/mL).

-

Incubation: Incubate the cell suspension with MNNG at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

-

Stopping the Reaction: Terminate the mutagenesis by diluting the cell suspension in a suitable buffer and washing the cells to remove the MNNG.

-

Phenotypic Expression: Resuspend the treated cells in a fresh nutrient broth and incubate for a period to allow for the expression of the induced mutations.

-

Selection and Screening: Plate the culture on selective media to isolate mutants with the desired phenotype (e.g., auxotrophs, antibiotic resistance).

Protocol 2: Mutagenesis of Saccharomyces cerevisiae (General Historical Method)

This protocol provides a general outline for inducing mutations in yeast.

-

Culture Preparation: Grow yeast cells to the desired growth phase (e.g., logarithmic phase) in a complete medium.

-

Cell Harvest and Washing: Pellet the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).

-

Mutagenesis: Resuspend the cells in the buffer and add MNNG to the desired concentration.

-

Incubation: Incubate the cell suspension with MNNG for a specific duration, aiming for a desired survival rate (e.g., 20-50%).

-

Inactivation and Washing: Stop the reaction by adding a quenching agent like sodium thiosulfate and wash the cells thoroughly to remove any remaining mutagen.

-

Recovery and Plating: Resuspend the cells in a complete medium for a short recovery period before plating on non-selective and selective media to determine survival and mutation frequencies.

Impact on Cellular Signaling Pathways: A Prelude to Cancer Research

The potent mutagenic and carcinogenic properties of MNNG led to its extensive use in creating animal models for cancer research. These studies provided early insights into the molecular and signaling pathways disrupted during tumorigenesis. A key pathway frequently implicated in MNNG-induced cancers is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway.

MNNG-induced mutations in Ras proto-oncogenes can lead to the constitutive activation of the Ras protein. Activated Ras, in turn, triggers a downstream signaling cascade, including the phosphorylation and activation of Raf, MEK, and ERK. This sustained signaling promotes uncontrolled cell proliferation, a hallmark of cancer.

Conclusion

From its discovery as a potent mutagen to its application in elucidating fundamental mechanisms of mutation and carcinogenesis, this compound has left an indelible mark on molecular biology and cancer research. The historical studies outlined in this guide not only highlight the power of this chemical mutagen but also underscore the foundational experimental approaches that have paved the way for our current understanding of DNA repair, mutagenesis, and the complex signaling networks that govern cell fate. The legacy of MNNG continues to influence modern research, reminding us of the critical role that such tools play in unraveling the intricate processes of life and disease.

References

- 1. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. davidmoore.org.uk [davidmoore.org.uk]

- 3. Response of S. cerevisiae to N-methyl-N'-nitro-N-nitrosoguanidine: mutagenesis, survival and DDR gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Methylnitrothis compound - Wikipedia [en.wikipedia.org]

- 5. N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation in a RecA strain of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Mechanism of mutagenesis using N-methyl-N'-nitro-N-nitroso-guanidine. Methylation of nucleic acids using N-trideuteriomethyl-N'-nitroso-guanidine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutation and DNA replication in Escherichia coli treated with low concentrations of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparing to download ... [pmc.ncbi.nlm.nih.gov]

Nitrosoguanidine's Role as an Alkylating Agent in DNA Modification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen, serves as a critical tool in molecular biology and cancer research for studying the mechanisms of DNA damage and repair. This technical guide provides a comprehensive overview of MNNG's role as a DNA alkylating agent. It details the chemical mechanisms of DNA modification, the formation of various DNA adducts, and the subsequent cellular responses, including DNA repair pathways and the induction of apoptosis. This guide also offers detailed experimental protocols for key assays used to study MNNG's effects and presents quantitative data in a clear, tabular format to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the complex processes involved.

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a monofunctional SN1-type alkylating agent widely used in experimental settings to induce DNA damage.[1][2] Its ability to methylate DNA bases mimics the effects of certain environmental carcinogens and chemotherapeutic agents, making it an invaluable model compound for studying carcinogenesis, mutagenesis, and cellular responses to DNA damage.[2][3] MNNG acts by transferring a methyl group to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[4][5] These adducts, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death.[6][7] Understanding the intricate mechanisms of MNNG-induced DNA modification and the cellular signaling pathways that are subsequently activated is crucial for advancing our knowledge of cancer etiology and for the development of novel therapeutic strategies.

Mechanism of DNA Alkylation by Nitrosoguanidine

MNNG is a direct-acting mutagen that does not require metabolic activation to exert its genotoxic effects.[2] In aqueous solutions, MNNG can decompose to form a highly reactive methyldiazonium ion (CH₃N₂⁺).[2] This electrophilic intermediate is responsible for the methylation of DNA bases.

The primary targets for methylation by MNNG are the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA. The major DNA adducts formed are N7-methylguanine (N7-MeG), O⁶-methylguanine (O⁶-MeG), and N3-methyladenine (N3-MeA).[2][4][5] While N7-MeG is the most abundant adduct, O⁶-MeG is considered the most mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[6][8]

Quantitative Data on MNNG-Induced DNA Damage and Cellular Effects

The following tables summarize quantitative data from various studies on the effects of MNNG.

Table 1: Relative Abundance of MNNG-Induced DNA Adducts

| DNA Adduct | Relative Abundance (%) | Reference |

| N7-methylguanine (N7-MeG) | ~67-82% | [4][5] |

| N3-methyladenine (N3-MeA) | ~11-12% | [4][5] |

| O⁶-methylguanine (O⁶-MeG) | ~7% | [4][5] |

Table 2: MNNG Concentration and Cytotoxicity in Mammalian Cell Lines

| Cell Line | MNNG Concentration | Exposure Time | Assay | Endpoint | Result | Reference |

| Human Fibrosarcoma (HT1080) | 10 µM | 1 hour | MTS Assay | Cell Viability | Significant decrease in viability over 72 hours | [6] |

| Human Lymphoblastoid (TK6) | 15 µM | 24 hours | Viability Assay | LD50 | 15 µM | |

| Human Fibroblasts (VH10) | > 1 µg/mL | Short-term | Chromosomal Aberration Assay | Aberrations | Induction of chromosomal aberrations | [8] |

| Human Cervical Carcinoma (HeLa) | 50 µM | 1 hour | Membrane Integrity | Cell Death | Cell death within 3 hours | [7] |

Table 3: MNNG-Induced Mutation Frequencies in E. coli

| E. coli Strain | MNNG Concentration | Treatment Conditions | Mutation Frequency (per 10⁷ cells) | Reference |

| Wild-type | 0.5 µg/mL | 4 hours, minimal medium | Weakly mutagenic | [2] |

| xthA⁻ | 0.5 µg/mL | 4 hours, minimal medium | 5- to 10-fold higher than wild-type | [2] |

| Wild-type | 10 µg/mL | 5 min, citrate buffer | High frequency of His⁺ revertants | [2] |

Experimental Protocols

MNNG Mutagenesis in Escherichia coli

This protocol is adapted from studies on MNNG-induced mutagenesis in E. coli.[2]

Materials:

-

E. coli strain of interest

-

Luria-Bertani (LB) broth and agar plates

-

M9 minimal medium

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stock solution (1 mg/mL in acetone, store at -20°C)

-

Citrate buffer (0.1 M, pH 5.5)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Sterile microcentrifuge tubes and culture tubes

-

Spectrophotometer

-

Incubator and shaker

Procedure:

-

Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

-

Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

-

Cell Harvest and Washing: Centrifuge 1 mL of the mid-log phase culture at 5,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of citrate buffer (pH 5.5).

-

MNNG Treatment: Resuspend the cell pellet in 1 mL of citrate buffer. Add MNNG to the desired final concentration (e.g., 10 µg/mL). Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking. The concentration and time can be optimized for the desired level of mutagenesis.

-

Stopping the Reaction: Centrifuge the treated cells at 5,000 x g for 5 minutes. Discard the supernatant and wash the pellet twice with 1 mL of phosphate buffer (pH 7.0) to remove residual MNNG.

-

Outgrowth and Plating: Resuspend the final cell pellet in 1 mL of LB broth and incubate for 1-2 hours at 37°C to allow for mutation fixation.

-

Mutation Frequency Determination: Plate serial dilutions of the culture on non-selective LB agar plates to determine the total viable cell count. Plate an appropriate dilution on selective agar plates (e.g., containing an antibiotic or lacking a specific nutrient) to select for mutants.

-

Calculation: Calculate the mutation frequency as the number of mutant colonies divided by the total number of viable cells.

Cytotoxicity Assessment using MTS Assay in Mammalian Cells

This protocol provides a general procedure for assessing MNNG cytotoxicity using a colorimetric MTS assay.[6][9][10]

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

MNNG stock solution (e.g., 10 mM in DMSO, store at -20°C)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

-

MNNG Treatment: Prepare serial dilutions of MNNG in cell culture medium. Remove the medium from the wells and add 100 µL of the MNNG-containing medium to each well. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 1, 24, 48, or 72 hours) at 37°C in a CO₂ incubator. For short-term exposure, replace the MNNG-containing medium with fresh medium after the desired time.

-

MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the untreated control. Plot the percentage of cell viability against the MNNG concentration to generate a dose-response curve and determine the IC₅₀ value.

Analysis of Caspase Activation by Western Blot

This protocol outlines the detection of cleaved (activated) caspases as a marker of apoptosis.[11][12][13][14][15]

Materials:

-

Mammalian cells treated with MNNG

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After MNNG treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

-

Western Blotting: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

-

Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction. Use a loading control like β-actin to ensure equal protein loading.

Cellular Signaling Pathways in Response to MNNG-Induced DNA Damage

MNNG-induced DNA damage triggers a complex network of cellular signaling pathways aimed at either repairing the damage or eliminating the damaged cell through apoptosis.

DNA Repair Pathways

Cells have evolved several mechanisms to repair MNNG-induced DNA adducts.

-

Base Excision Repair (BER): This pathway is primarily responsible for removing N7-MeG and N3-MeA adducts. A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed and repaired.

-

Direct Reversal: The O⁶-MeG adduct is primarily repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein. MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues, thereby restoring the correct DNA structure.[16]

-

Mismatch Repair (MMR): The MMR system can recognize the O⁶-MeG:T mispair that arises during DNA replication. However, futile cycles of MMR can lead to the formation of DNA double-strand breaks and contribute to MNNG-induced cytotoxicity.[17]

Apoptotic Signaling

If DNA damage is too extensive to be repaired, cells can undergo programmed cell death, or apoptosis. MNNG can induce apoptosis through both p53-dependent and p53-independent pathways.

-

p53-Dependent Pathway: In cells with functional p53, DNA damage can lead to the activation of kinases such as ATM and ATR, which in turn phosphorylate and stabilize p53.[18] Activated p53 can then transactivate pro-apoptotic genes like BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

-

p53-Independent Pathway: MNNG can also trigger apoptosis in cells lacking functional p53. This can occur through the activation of other stress-response pathways, such as the JNK pathway, which can also lead to MOMP and caspase activation.[1] Additionally, overactivation of Poly(ADP-ribose) polymerase (PARP-1) in response to extensive DNA strand breaks can lead to a form of programmed necrosis known as parthanatos.[1]

Experimental Workflow for Studying MNNG Effects

A typical experimental workflow for investigating the cellular effects of MNNG is outlined below.

Conclusion

N-methyl-N'-nitro-N-nitrosoguanidine remains a cornerstone in the study of DNA alkylation damage and its biological consequences. This guide has provided a detailed overview of its mechanism of action, the types of DNA adducts formed, and the cellular responses it elicits. The provided quantitative data, experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in the fields of molecular biology, toxicology, and drug development. A thorough understanding of how cells respond to agents like MNNG is fundamental to unraveling the complexities of cancer and developing more effective therapeutic interventions.

References

- 1. Oxidative stress initiates DNA damager MNNG-induced poly(ADP-ribose)polymerase-1-dependent parthanatos cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cellular response to alkylating agent MNNG is impaired in STAT1‐deficients cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. MNNG-induced cell death is controlled by interactions between PARP-1, poly(ADP-ribose) glycohydrolase, and XRCC1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MNNG induces dramatic DNA damage and non-apoptotic changes in cervical carcinoma HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. resources.novusbio.com [resources.novusbio.com]

- 11. Nerve growth factor-mediated inhibition of apoptosis post-caspase activation is due to removal of active caspase-3 in a lysosome-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis western blot guide | Abcam [abcam.com]

- 13. Determination of Caspase Activation by Western Blot [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Contribution of O6-methylguanine-DNA methyltransferase to monofunctional alkylating-agent resistance in human brain tumor-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 18. precisionfda.org [precisionfda.org]

An In-depth Technical Guide to Nitrosoguanidine-Induced Mutations

For researchers, scientists, and drug development professionals, understanding the mechanisms of mutagenesis is fundamental to various fields, from cancer research to microbial strain improvement. N-methyl-N'-nitro-N-nitrosoguanidine (NTG or MNNG) is a potent alkylating agent and a widely utilized chemical mutagen. This guide provides a comprehensive overview of the types of mutations induced by nitrosoguanidine, its mechanism of action, and experimental considerations.

Mechanism of Action: DNA Alkylation

This compound exerts its mutagenic effects by transferring a methyl group to DNA bases, a process known as alkylation.[1][2][3] In aqueous solutions, MNNG can lead to the formation of diazomethane, which is a powerful methylating agent.[1] The primary targets for this methylation are the oxygen atoms on guanine and thymine residues.

The most significant and mutagenic lesion is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine.[1][4] Another key lesion is the methylation of the O⁴ position of thymine.[1] These alkylated bases do not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect.[1]

Types of Induced Mutations: A Predominance of Transitions

The alkylation of DNA bases by this compound leads to mispairing during subsequent rounds of DNA replication. The O⁶-methylguanine adduct is prone to pairing with thymine instead of its usual partner, cytosine.[4] This mispairing results in a specific type of point mutation known as a G:C to A:T transition .[1][4][5][6] This is the hallmark mutation of this compound.

While G:C to A:T transitions are the most frequent mutation, A:T to G:C transitions have also been observed, although at a much lower frequency.[5][6] Other types of mutations, such as transversions, frameshifts, deletions, or insertions, are generally not induced by this compound.[5][6] This high specificity makes NTG a valuable tool for inducing a particular class of mutations.

The distribution of these mutations is not entirely random. The local DNA sequence can influence the susceptibility of a guanine residue to methylation, with the base on the 5' side of the guanine playing a significant role.[7]

Quantitative Analysis of this compound Mutagenesis

Several studies have quantified the types of mutations induced by this compound. The data consistently shows the prevalence of G:C to A:T transitions.

| Organism/Cell Type | Total Mutations Analyzed | G:C → A:T Transitions | A:T → G:C Transitions | Other Mutations | Reference |

| Corynebacterium glutamicum | 50 | 47 (94%) | 3 (6%) | 0 (0%) | [5][6] |

| Human Lymphoblastoid Cells (MT1) | 7 hotspot mutations | 7 (100%) | 0 (0%) | 0 (0%) | [8] |

| Human 293 Cells | 63 | 56 (89%) | 0 (0%) | 7 (11%)* | [9] |

*Note: The "Other Mutations" in the human 293 cell study were also substitutions involving G:C base pairs, but the exact nature was not specified as A:T to G:C transitions.

Experimental Protocols for this compound Mutagenesis

The following is a generalized protocol for inducing mutations using this compound, based on methodologies cited in the literature. The optimal conditions (NTG concentration, exposure time, pH, and cell density) must be empirically determined for each specific organism and experimental goal.

Objective: To induce mutations in a target organism using N-methyl-N'-nitro-N-nitrosoguanidine.

Materials:

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG/NTG)

-

Appropriate buffer (e.g., Tris-maleate, phosphate, or citrate buffer)

-

Culture of the target organism in the logarithmic growth phase

-

Appropriate growth medium

-

Neutralizing agent (e.g., L-cysteine or sodium thiosulfate) - Optional

-

Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses (Caution: NTG is a potent carcinogen and mutagen).

Methodology:

-

Cell Preparation: Grow the target organism to the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash them with the chosen buffer to remove residual growth medium.

-

Mutagenesis: Resuspend the cells in the buffer at a specific density. Add NTG to the desired final concentration (e.g., 15-400 µg/ml).[6][10] Incubate the cell suspension under controlled conditions (e.g., 30°C) for a defined period (e.g., 30-70 minutes).[6][10] The pH of the buffer is a critical parameter, with values typically ranging from 6.0 to 7.0.[6][10]

-

Stopping the Reaction: To stop the mutagenesis, either dilute the cell suspension significantly with a fresh medium or wash the cells with a buffer. A neutralizing agent can also be added.

-

Recovery and Phenotypic Expression: Allow the treated cells to recover and for the induced mutations to be fixed through DNA replication. This may involve a period of growth in a non-selective medium.

-

Screening/Selection: Plate the mutagenized cells on a selective medium to identify mutants with the desired phenotype or screen for specific changes.

-

Mutation Identification: Isolate the genomic DNA from the selected mutants and sequence the target genes to identify the specific base pair changes.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

References

- 1. Methylnitrothis compound - Wikipedia [en.wikipedia.org]

- 2. Genetic effects of N-methyl-N'-nitro-N-nitrosoguanidine and its homologs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-N'-Nitro-N-Nitrosoguanidine (MNNG) (IARC Summary & Evaluation, Supplement7, 1987) [inchem.org]

- 4. A model for the mechanism of alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of mutations induced by N-methyl-N'-nitro-N-nitrosoguanidine in an industrial Corynebacterium glutamicum strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. N-methyl-N'-nitro-N-nitrosoguanidine induced DNA sequence alteration; non-random components in alkylation mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemically induced mutations in mitochondrial DNA of human cells: mutational spectrum of N-methyl-N'-nitro-N-nitrosoguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Description of a new amplifiable shuttle vector for mutagenesis studies in human cells: application to N-methyl-N'-nitro-N-nitrosoguanidine-induced mutation spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. davidmoore.org.uk [davidmoore.org.uk]

A Comprehensive Technical Guide to the Solubility of Nitrosoguanidine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Nitrosoguanidine, a critical parameter for its application in research and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a member of the this compound class of compounds, is a potent alkylating agent widely utilized as a mutagen and carcinogen in experimental biology to induce genetic mutations and study DNA repair mechanisms.[1][2] Its efficacy in these applications is highly dependent on its successful delivery in a soluble form to the biological system of interest. Understanding its solubility in various laboratory solvents is therefore paramount for accurate and reproducible experimental outcomes.

This compound is typically a yellow crystalline solid.[3] It is known to be soluble in organic solvents but has limited solubility in water.[3][4] A critical consideration for researchers is the compound's inherent instability, particularly in solution, necessitating the use of freshly prepared solutions for experimental work.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that due to the compound's instability, solubility can be affected by factors such as the purity of the solvent, temperature, and the presence of moisture.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 29 mg/mL (197.15 mM)[1] | Not Specified | Moisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 116.67 mg/mL (793.19 mM)[2][5] | Not Specified | Requires sonication to achieve. Hygroscopic DMSO significantly impacts solubility; newly opened DMSO is recommended.[2] |

| Water | H₂O | 267 g/L[6] | 25 | Reacts violently with water.[7][8] Slightly soluble (less than 0.5 g/100mL).[9] |

| Methanol | CH₃OH | Soluble in hot methanol.[10] | Hot | A solution of 1 mg/mL in Methanol (stabilized with 40% water) is commercially available.[4] |

| Polar Organic Solvents | - | Soluble (often with decomposition).[9] | Not Specified | - |

Experimental Protocols for Solubility Determination

Given the hazardous and unstable nature of this compound, specific precautions and methodologies are required for accurate solubility determination. The following protocols are based on established methods for solubility assessment, adapted for the specific properties of this compound.

Materials and Equipment

-

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

-

Selected solvents (e.g., DMSO, ethanol, acetone, water) of high purity

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Calibrated pH meter (for aqueous solutions)

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and respiratory protection. All manipulations should be performed in a certified chemical fume hood.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.

-

Preparation of Supersaturated Solutions: Add an excess amount of MNNG to a known volume of the selected solvent in a sealed, amber glass vial. The excess solid should be visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Due to the instability of MNNG, shorter equilibration times may be necessary, and this should be validated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of MNNG.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Considerations for Unstable Compounds

-

Fresh Solutions: Due to the known instability of MNNG in solution, all experiments should be conducted with freshly prepared solutions.[1][2] The time between solution preparation and analysis should be minimized and kept consistent across all samples.

-

Light Sensitivity: Protect solutions from light by using amber vials or covering the vials with aluminum foil.[9]

-

Temperature Control: Maintain strict temperature control throughout the experiment, as temperature can affect both solubility and degradation rates.

-

pH Monitoring: For aqueous solutions, the pH should be measured and controlled, as it can significantly influence the solubility and stability of ionizable compounds.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Caption: Workflow for Solubility Determination.

Logical Relationship of Safety Precautions

This diagram outlines the critical safety considerations when handling this compound.

Caption: Safety Precautions for MNNG.

Conclusion

The solubility of this compound is a crucial factor for its effective use in research. While it exhibits good solubility in DMSO and is soluble in polar organic solvents, its reactivity with water and general instability require careful handling and the use of freshly prepared solutions. The provided data and protocols offer a comprehensive guide for researchers to accurately determine and utilize the solubility of this important compound in their experimental designs. Adherence to strict safety protocols is essential when working with this hazardous substance.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS 70-25-7: N-methyl-N'-nitro-N-nitrosoguanidine [cymitquimica.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Table 1, Properties of N-Methyl-N′-nitro-N-nitrosoguanidine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. N-METHYL-N'-NITRO-N-NITROSOGUANIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Methylnitrothis compound - Wikipedia [en.wikipedia.org]

- 9. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

degradation pathways of Nitrosoguanidine under experimental conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of nitrosoguanidine and its derivatives, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), under various experimental conditions. This document details the primary degradation routes—hydrolysis, photodegradation, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of the stability and transformation of these compounds.

Hydrolytic Degradation

Nitrosoguanidines are susceptible to hydrolysis, with the rate and mechanism being highly dependent on the pH of the aqueous solution. The degradation can proceed through spontaneous decomposition of the neutral form, as well as decomposition of the monoanionic and dianionic species.[1][2]

Quantitative Data for Hydrolytic Degradation

The hydrolytic stability of this compound derivatives varies significantly with pH and temperature. The following tables summarize key quantitative data from experimental studies.

Table 1: Hydrolysis Half-life of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

| pH | Temperature (°C) | Half-life (hours) | Buffer/Medium |

| 7.0 | 37 | 170 | Phosphate buffer |

| 8.0 | Room Temperature | 200 | Not specified |

Data sourced from PubChem CID 135436526.[3]

Table 2: Kinetic Data for the Basic Hydrolysis of N-Nitrosoguanidine Derivatives

| Compound | Parameter | Value | Conditions |

| 1-nitroso-1-methyl-3-tolylsulfonylguanidine (TSGNO) & 1-nitroso-1-methyl-3-benzoylguanidine (BCGNO) | pKa (monoanion formation) | 11.5 | Aqueous solution |

| Dianion decomposition | k₃ (maximum rate constant) | 10¹⁰ s⁻¹ | Aqueous solution |

Data sourced from a kinetic study on the basic hydrolysis of N-nitrosoguanidines.[1][2]

Experimental Protocol for Hydrolysis Kinetics Study

This protocol is a generalized procedure based on typical kinetic studies of hydrolysis.

Objective: To determine the rate of hydrolytic degradation of a this compound compound at a specific pH and temperature.

Materials:

-

This compound compound (e.g., MNNG)

-

Buffer solutions of desired pH (e.g., phosphate, borate)

-

High-purity water

-

Constant temperature water bath or incubator

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

pH meter

Procedure:

-

Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare the desired pH buffer solution and bring it to the target temperature.

-

Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the this compound stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 10-100 µg/mL).

-

Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

-

Sample Quenching (if necessary): Immediately quench the degradation reaction by, for example, adding a neutralizing agent or diluting with a cold mobile phase.

-

Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound. The degradation products can also be monitored if standards are available.

-

Data Analysis: Plot the natural logarithm of the concentration of the this compound compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Hydrolysis Degradation Pathway

Under basic conditions, the hydrolysis of nitrosoguanidines can proceed through the formation of monoanionic and dianionic intermediates. In acidic conditions, this compound can release nitrous acid.[4] For MNNG, acidic hydrolysis yields methylnitroguanidine, while reaction with strong bases like aqueous potassium hydroxide can produce diazomethane.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism for basic hydrolysis of N-nitrosoguanidines in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Methyl-N'-nitro-N-nitrosoguanidine | C2H5N5O3 | CID 135436526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methylnitrothis compound - Wikipedia [en.wikipedia.org]

A Technical Guide to Early Methodologies in Nitrosoguanidine Mutagenesis

Core Concepts of Nitrosoguanidine Mutagenesis

N-methyl-N'-nitro-N-nitrosoguanidine is a potent chemical mutagen that acts as an alkylating agent. Early studies elucidated that its primary mutagenic effect stems from the methylation of DNA bases, particularly the O6 position of guanine. This modification leads to mispairing during DNA replication, where O6-methylguanine preferentially pairs with thymine instead of cytosine. The result is a high frequency of G:C to A:T transition mutations. A key finding from this era of research was that NTG's mutagenic activity is significantly enhanced at the DNA replication fork, leading to the generation of clustered mutations in actively dividing cells.

Quantitative Data from Early Studies

The pioneering work of Adelberg, Mandel, and Chen in 1965 provided a quantitative framework for the application of NTG in bacterial mutagenesis. Their research established optimal conditions for maximizing mutation frequency while maintaining a viable cell population. The following tables summarize key quantitative data from their experiments with Escherichia coli K12.

| NTG Concentration (µg/ml) | Treatment Time (minutes) | Buffer pH | Survival Rate (%) | Frequency of Auxotrophs (%) |

| 100 | 15 - 30 | 6.0 | > 50 | 11 |

| 1000 | 15 - 30 | 6.0 | 5 | > 40 |

Table 1: Effect of NTG Concentration on Survival and Mutation Frequency. This table illustrates the dose-dependent relationship between NTG concentration, cell survival, and the frequency of induced auxotrophic mutations. Higher concentrations of NTG lead to a significant increase in mutation rates, albeit at the cost of lower cell viability.[1]

Experimental Protocols

Protocol 1: General Mutagenesis of E. coli (Adelberg et al., 1965)

This protocol outlines the fundamental steps for inducing mutations in E. coli using NTG.

1. Preparation of Bacterial Culture:

- Inoculate a single colony of E. coli K12 into nutrient broth or a minimal medium.

- Incubate the culture with aeration until it reaches the logarithmic phase of growth.

2. Cell Harvesting and Washing:

- Harvest the logarithmic phase cells by centrifugation.

- Wash the cell pellet with an appropriate buffer (e.g., Tris-maleate buffer) to remove residual medium.

3. NTG Treatment:

- Resuspend the washed cells in the buffer at a specific pH (e.g., pH 6.0).

- Add NTG to the cell suspension to the desired final concentration (e.g., 100 µg/ml).

- Incubate the suspension for a defined period (e.g., 15 to 30 minutes) at a suitable temperature (e.g., 37°C) with gentle agitation.

4. Termination of Treatment and Post-Treatment Handling:

- Terminate the NTG treatment by centrifuging the cell suspension and removing the supernatant.

- Wash the cells again with the buffer to remove any remaining NTG.

- For the selection of auxotrophs, resuspend the cells in nutrient broth and allow them to undergo a few division cycles to allow for the expression of the mutant phenotype.

5. Plating and Mutant Selection:

- Plate appropriate dilutions of the cell culture onto both non-selective (to determine survival rate) and selective media (to screen for mutants with the desired phenotype).

Protocol 2: Demonstrating Mutagenesis at the Replication Fork (Cerda-Olmedo et al., 1968)

This experimental design was crucial in establishing that NTG preferentially acts on replicating DNA.

1. Synchronization of Bacterial Culture:

- Synchronize the E. coli culture to ensure that a significant portion of the cell population initiates DNA replication at the same time. This can be achieved through methods like amino acid starvation followed by re-addition.

2. Pulsed NTG Treatment:

- At various time points after the initiation of synchronized DNA replication, expose aliquots of the culture to a short pulse of NTG.

3. Genetic Mapping of Mutations:

- Isolate and characterize the induced mutations in each aliquot.

- Map the genetic locations of these mutations on the E. coli chromosome.

4. Correlation of Mutation Location with Replication Time:

- Correlate the map positions of the mutations with the time of the NTG pulse. This demonstrates that genes replicated at the time of the NTG pulse are the ones most frequently mutated.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Caption: Mechanism of NTG-induced G:C to A:T transition mutation.

Caption: Experimental workflow for NTG mutagenesis in E. coli.

References

Navigating the Cellular Maze: An In-depth Technical Guide to the Biochemical and Cellular Effects of Nitrosoguanidine Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, serves as a powerful tool in cancer research and drug development to induce DNA damage and mimic carcinogenic processes. Its well-characterized mutagenic and cytotoxic properties provide a robust model for studying cellular responses to genotoxic stress, including DNA repair mechanisms, cell cycle checkpoints, and programmed cell death. This technical guide provides a comprehensive overview of the core biochemical and cellular effects of MNNG exposure, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways to aid researchers in their investigations.

Biochemical Effects: DNA Alkylation and its Consequences

The primary mechanism of MNNG-induced toxicity is the alkylation of DNA bases. MNNG acts as a monofunctional alkylating agent, transferring a methyl group to various nucleophilic sites on the DNA. This non-enzymatic reaction leads to the formation of several DNA adducts, with O⁶-methylguanine (O⁶-MeG) being the most critical lesion for mutagenesis and cytotoxicity. Other significant adducts include N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-mA).

The formation of O⁶-MeG is particularly deleterious as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired. This high frequency of a specific mutation type is a hallmark of MNNG's mutagenic activity.

Quantitative Data on MNNG-Induced Effects

The following tables summarize key quantitative data related to MNNG exposure in various experimental systems.

| Cell Line | MNNG Concentration | Effect | Fold Increase/Percentage | Reference |

| Human 293 cells | Not specified | Frequency of single-base substitutions | >230-fold | |

| CHO-9 cells | 10 µM | Apoptosis (sub-G1 fraction) | ~25% after 48h | |

| HeLa MR cells | 0.2 µM | Mitotic cells | ~20% at 72h | [1] |

| Human Prostate Carcinoma (PC-3) | 0-10 µM | G2/M arrest | Dose-dependent increase | [2] |

| Human Prostate Carcinoma (DU145) | 0-10 µM | G2/M arrest | Dose-dependent increase | [2] |

Table 1: MNNG-Induced Genetic and Cellular Effects

| Cell Line | IC50 (µM) | Assay Duration |

| HCT-116 | Not specified | Not specified |

| MCF7 | Not specified | Not specified |

| HeLa | ~50 µM (for significant DNA damage) | 1 hour |

| U2OS | Not specified | Not specified |

Cellular Effects: A Cascade of Responses

The cellular response to MNNG-induced DNA damage is a complex and multifaceted process involving DNA repair, cell cycle arrest, and ultimately, cell fate decisions between survival, apoptosis, or senescence.

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like MNNG. The primary pathways involved in repairing MNNG-induced adducts are:

-

Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting lesions like N⁷-MeG and N³-mA.

-

Mismatch Repair (MMR): The MMR system plays a crucial role in recognizing and processing the O⁶-MeG:T mispairs that arise during DNA replication. A functional MMR system is often required for the cytotoxic effects of MNNG, as it can lead to futile repair cycles, DNA strand breaks, and the initiation of apoptosis.

-